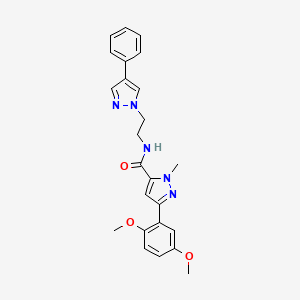

(Z)-4-(2-(3-溴苯甲酰)肼基)-4-氧代丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

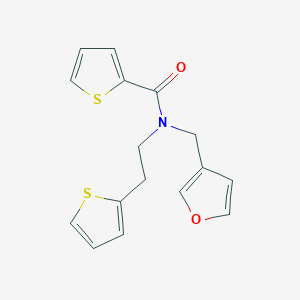

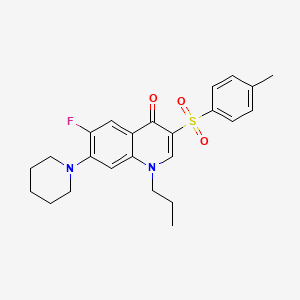

The molecular structure of this compound, as suggested by its name, would have a planar configuration due to the presence of the double bond in the “but-2-enoic acid” part of the molecule. The bromobenzoyl and hydrazinyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including reactions at the bromobenzoyl group, the hydrazinyl group, or the carboxylic acid group. For example, the bromine atom in the bromobenzoyl group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it acidic. The bromobenzoyl group could potentially make the compound relatively heavy and possibly increase its boiling point .科学研究应用

Catalytic Protodeboronation for Alkene Hydromethylation

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: has been employed in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have developed a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters using this compound. When combined with a Matteson–CH₂–homologation, it enables the formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .

Organic Building Block for Acrylate Synthesis

The compound serves as a valuable organic building block for the preparation of beta-substituted acrylates. Specifically, it plays a crucial role in the synthesis of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .

Total Synthesis of Natural Products

Researchers have harnessed the protodeboronation strategy involving this compound for the formal total synthesis of several natural products. Notably, it contributed to the synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .

Materials Science and Surface Modification

Considering its functional groups and reactivity, researchers may explore its use in materials science. Surface modification, thin films, or functional coatings could benefit from the unique properties of this compound.

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being used as a building block in synthetic chemistry, future research could involve exploring new reactions or synthetic routes involving this compound .

属性

IUPAC Name |

(Z)-4-[2-(3-bromobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c12-8-3-1-2-7(6-8)11(18)14-13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQRBLYQVYZPER-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2382964.png)

![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)

![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)